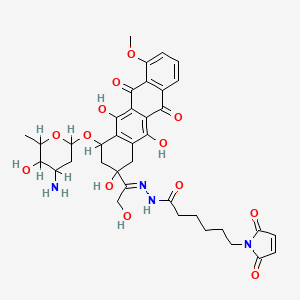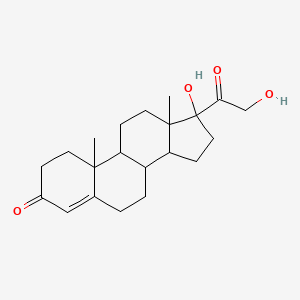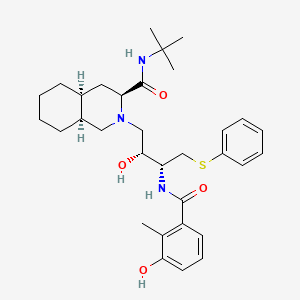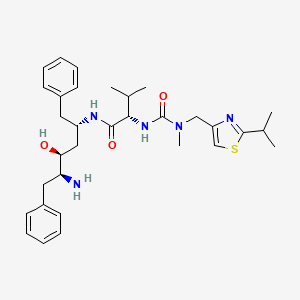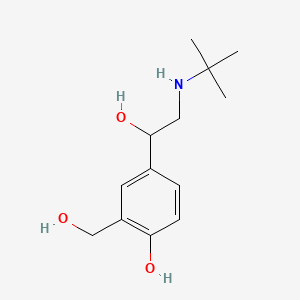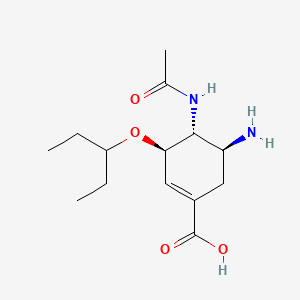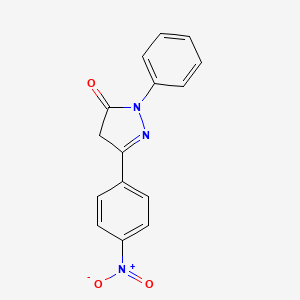
5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one
Vue d'ensemble
Description
The compound “5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that contain a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. They often exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate precursors under specific conditions. For example, a common method for synthesizing pyrazolone derivatives involves the condensation of β-ketoesters with hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolone ring, a phenyl ring, and a nitrophenyl group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
As a nitrophenyl compound, this molecule could potentially undergo reactions such as reduction, leading to the formation of aminophenyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the nitro group and the phenyl rings) would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
1. Structural and Crystallographic Studies
The structural and crystallographic properties of pyrazole derivatives, including those similar to 5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one, have been extensively studied. For instance, the title compound in a study by Wu, Kong, and Zhang (2011) exhibited interesting hydrogen bonding and dipole-dipole interactions, highlighting its potential for further structural analysis (Wu, Kong, & Zhang, 2011).
2. Solvent Interaction and Molecular Behavior Studies
Research by Deosarkar (2012) on substituted pyrazoles in acetone-water mixtures provides insights into how pyrazole derivatives, similar to this compound, interact with solvents. This research is crucial for understanding molecular interactions and the behavior of these compounds in different environments (Deosarkar, 2012).
3. Photoluminescence and Energy Transfer Studies
A study on the photoluminescence of 5-(9-anthryl)-3-(4-nitrophenyl)-1-phenyl-2-pyrazoline by Wang et al. (2002) sheds light on the energy transfer properties of pyrazoline derivatives. This is relevant to this compound, as it may exhibit similar photoluminescence behaviors, making it a candidate for optical and electronic material studies (Wang, Zhang, Liu, Xu, & Ju, 2002).
4. Tautomeric Behavior and Molecular Orbital Studies
The paper by Ibnaouf et al. (2019) focuses on the tautomeric behavior and molecular orbital analysis of pyrazole derivatives. This research is significant for understanding the electronic properties and stability of compounds like this compound, which can impact their applications in various fields (Ibnaouf, Hussein, El-Khair, & Elzupir, 2019).
Mécanisme D'action
Target of Action
TCS PRP Inhibitor 13, also known as 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5(4H)-one or 5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one, is primarily targeted towards the cellular prion protein (PrP^C) . PrP^C is a cell surface protein that is ubiquitously expressed in various tissues, with the highest expression in the nervous system .
Mode of Action
TCS PRP Inhibitor 13 acts as an antiprion agent, inhibiting the accumulation of the protease-resistant form of prion protein (PrP-res) . It shows an IC50 value of 3 nM in both ScN2a and F3 cell lines . This suggests that the compound has a high affinity for its target, effectively inhibiting the function of PrP^C and PrP-res.
Biochemical Pathways
It is known that the compound significantly reduces levels of total erk1/2, pakt, total fak, cyclin d1, prp^c and significantly increases expression of cleaved caspase-3 . This suggests that the compound may affect multiple signaling pathways, including those involved in cell proliferation and apoptosis .
Result of Action
TCS PRP Inhibitor 13 has been shown to induce apoptosis in Schwannoma cells . This suggests that the compound may have potential therapeutic applications in the treatment of diseases characterized by abnormal cell proliferation.
Safety and Hazards
Orientations Futures
The study and application of pyrazolone derivatives is a vibrant field of research, with potential uses in medicinal chemistry, materials science, and other areas. Future research could explore the synthesis of new derivatives, their potential biological activities, and their physical and chemical properties .
Propriétés
IUPAC Name |
5-(4-nitrophenyl)-2-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-15-10-14(11-6-8-13(9-7-11)18(20)21)16-17(15)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAVFKZPGQEGDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372801 | |
| Record name | ST51035799 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34320-83-7 | |
| Record name | ST51035799 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




